C-(4-Phenyl-thiazol-5-yl)-methylamine
Overview
Description
C-(4-Phenyl-thiazol-5-yl)-methylamine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The phenyl group attached to the thiazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(4-Phenyl-thiazol-5-yl)-methylamine typically involves the condensation of acetophenone with thiourea in the presence of iodine. This reaction yields 2-amino-4-phenylthiazole, which can then be further modified to obtain the desired compound . The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Iodine is used as a catalyst to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
C-(4-Phenyl-thiazol-5-yl)-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Nitro or halogenated derivatives of the phenyl group
Scientific Research Applications
C-(4-Phenyl-thiazol-5-yl)-methylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of C-(4-Phenyl-thiazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .
Comparison with Similar Compounds
C-(4-Phenyl-thiazol-5-yl)-methylamine can be compared with other similar compounds, such as:
2-Amino-4-phenylthiazole: A precursor in the synthesis of this compound.
4-Phenylthiazole: Lacks the amino group but shares similar chemical properties.
Thiazole derivatives: Various thiazole derivatives exhibit different biological activities and chemical reactivities.
The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with a phenyl group and a methylamine moiety, providing a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-6-9-10(12-7-13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSMSPEYGADCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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